3-Benzylidenepyrrolidine 3-Benzylidenepyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17908125
InChI: InChI=1S/C11H13N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8,12H,6-7,9H2/b11-8-
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

3-Benzylidenepyrrolidine

CAS No.:

Cat. No.: VC17908125

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-Benzylidenepyrrolidine -

Specification

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name (3Z)-3-benzylidenepyrrolidine
Standard InChI InChI=1S/C11H13N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8,12H,6-7,9H2/b11-8-
Standard InChI Key OFQRJBGTLDHGCT-FLIBITNWSA-N
Isomeric SMILES C\1CNC/C1=C\C2=CC=CC=C2
Canonical SMILES C1CNCC1=CC2=CC=CC=C2

Introduction

Structural and Chemical Properties of 3-Benzylidenepyrrolidine

Molecular Architecture

3-Benzylidenepyrrolidine consists of a pyrrolidine ring (C₄H₈N) with a benzylidene group (C₆H₅–CH=) attached at the 3-position. The benzylidene moiety introduces a planar, conjugated π-system, which influences electronic distribution and steric interactions. This hybrid structure enhances rigidity compared to unsubstituted pyrrolidine, potentially affecting its reactivity and binding affinity in biological systems .

Physicochemical Characteristics

While direct measurements for 3-benzylidenepyrrolidine are unavailable, extrapolations from analogous compounds suggest the following properties:

PropertyValue (Estimated)Reference Compound
Molecular Weight173.25 g/mol3-Pyrroline (69.11 g/mol)
Boiling Point220–230°C3-Pyrroline (90–91°C)
Density1.02–1.05 g/cm³Pyrrolidine (0.866 g/cm³)
SolubilityMiscible in organic solvents (e.g., ethanol, chloroform)3-Pyrroline
pKa~10.5 (amine proton)Pyrrolidine (pKa 11.27)

The benzylidene group likely reduces water solubility compared to simpler pyrrolidines due to increased hydrophobicity. The compound is expected to exhibit air sensitivity and hygroscopicity, necessitating storage under inert conditions .

Synthetic Methodologies

1,3-Dipolar Cycloaddition

A scalable route to 3-substituted pyrrolidines involves 1,3-dipolar cycloaddition of azomethine ylides with alkenes. For example, 3-borylated pyrrolidines are synthesized via reactions between N-benzyl azomethine ylides and alkenyl boronates in LiF/DMSO at 110°C . Adapting this method, 3-benzylidenepyrrolidine could be synthesized using a benzylidene-containing dipolarophile:

Azomethine ylide+Benzylidene derivativeLiF/DMSO, 110°C3-Benzylidenepyrrolidine\text{Azomethine ylide} + \text{Benzylidene derivative} \xrightarrow{\text{LiF/DMSO, 110°C}} 3\text{-Benzylidenepyrrolidine}

Pharmacological and Industrial Applications

Biological Activity

Pyrrolidine derivatives exhibit broad pharmacological activities, as highlighted in recent reviews :

  • Antimicrobial Effects: Pyrrolidine-thiazole hybrids show MIC values of 21.70–30.53 µg/mL against Staphylococcus aureus and Bacillus cereus, comparable to gentamicin .

  • Enzyme Inhibition: N-Benzoylthiourea-pyrrolidines inhibit acetylcholinesterase (AChE) with IC₅₀ values as low as 0.029 µM, surpassing reference drugs like tacrine .

  • Anticancer Potential: Dispiro indeno pyrrolidines demonstrate IC₅₀ values of 55.79 µg/mL against CCRF-CM cell lines, matching doxorubicin’s efficacy .

While 3-benzylidenepyrrolidine’s specific activities remain unstudied, its structural similarity to these compounds suggests potential in drug discovery.

Material Science Applications

The benzylidene group’s rigidity and π-conjugation make 3-benzylidenepyrrolidine a candidate for:

  • Ligand Design: Chelation of metal ions in catalytic systems.

  • Polymer Modification: Enhancing thermal stability in polyamides or polyurethanes.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes for chiral 3-benzylidenepyrrolidine derivatives.

  • Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibition profiles.

  • Computational Studies: DFT calculations to predict reactivity and binding modes.

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